CP-809101
Overview
Description
CP-809101 is a chemical compound known for its potent and selective action as a 5-hydroxytryptamine receptor 2C (5-HT2C) agonist . It has shown promising results in animal models for conditions such as obesity and psychosis . due to its association with genotoxicity, its use is currently restricted to scientific research applications .
Mechanism of Action
Target of Action
CP-809101 is a potent and highly selective agonist for the 5-HT2C receptor . The 5-HT2C receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor .
Mode of Action
This compound interacts with the 5-HT2C receptor, leading to a series of intracellular reactions. As an agonist, it binds to the receptor and activates it, mimicking the action of the natural ligand, serotonin . This activation can lead to various physiological responses, including the inhibition of conditioned avoidance responding in rats .
Biochemical Pathways
The activation of the 5-HT2C receptor by this compound can affect various biochemical pathways. For instance, it can antagonize both phencyclidine hydrochloride- and d-amphetamine-induced hyperactivity . .
Pharmacokinetics
It’s known that the compound can be administered subcutaneously .
Result of Action
This compound has shown promising results in animal models of obesity and psychosis . It reduces premature responding in rats trained on the 5-CSRTT and improves accuracy in a Go-NoGo task by reducing false alarms . At equivalent doses, it also reduces reinstatement for food-seeking behavior . It’s associated with genotoxicity, which means that its future use will likely be restricted to scientific research applications only .
Biochemical Analysis
Biochemical Properties
CP-809101 plays a significant role in biochemical reactions by interacting with specific serotonin receptors. It has a high affinity for the 5-HT2C receptor, with pEC50 values of 9.96, 7.19, and 6.81 for human 5-HT2C, 5-HT2B, and 5-HT2A receptors, respectively . This compound inhibits conditioned avoidance responding in rats and antagonizes hyperactivity induced by phencyclidine hydrochloride and d-amphetamine . Additionally, it reduces food and nicotine dependence in rats .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to reduce motor impulsivity and reinstatement of food-seeking behavior in male rats, suggesting its potential in treating obesity . This compound also affects behaviors motivated by food and nicotine, indicating its role in modulating reward pathways . Furthermore, it has been observed to reduce deprivation-induced feeding at higher doses .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a 5-HT2C receptor agonist. By binding to this receptor, this compound modulates serotonin signaling, which in turn affects various downstream pathways. This includes inhibition of dopamine neurotransmission, which is crucial for its effects on impulsivity and reward behaviors . This compound also antagonizes hyperactivity induced by phencyclidine hydrochloride and d-amphetamine, further highlighting its role in modulating neurotransmitter systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has been shown to inhibit conditioned avoidance responding in a dose-dependent manner, with an ID50 value of 4.8 mg/kg . Additionally, this compound’s effects on hyperactivity and food-seeking behavior are dose-dependent and can vary with different administration schedules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown to dose-dependently inhibit conditioned avoidance responding and antagonize hyperactivity induced by phencyclidine hydrochloride and d-amphetamine . At doses up to 56 mg/kg, this compound did not produce catalepsy, indicating a favorable side-effect profile . Higher doses may lead to adverse effects, and careful dosage optimization is necessary for its potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with serotonin receptors. It modulates serotonin signaling, which in turn affects metabolic flux and metabolite levels . The compound’s metabolic activation has been linked to its genotoxicity, highlighting the importance of understanding its metabolic pathways for safe and effective use .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. Its high affinity for the 5-HT2C receptor facilitates its localization to relevant cellular compartments .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with the 5-HT2C receptor. This receptor is predominantly found in the central nervous system, particularly in regions associated with mood and behavior regulation . This compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles, influencing its activity and function .
Preparation Methods
The synthesis of CP-809101 involves several steps. . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations.
Chemical Reactions Analysis
CP-809101 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can reduce certain functional groups, affecting the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s activity and selectivity.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CP-809101 has several scientific research applications:
Comparison with Similar Compounds
CP-809101 is similar to other 5-HT2C receptor agonists, such as lorcaserin and Ro 60-0175 . this compound is unique in its high selectivity and potency for the 5-HT2C receptor . Unlike some other compounds, this compound has shown significant effects in reducing impulsivity and food-seeking behavior in animal models .
Similar Compounds
Properties
IUPAC Name |
2-[(3-chlorophenyl)methoxy]-6-piperazin-1-ylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c16-13-3-1-2-12(8-13)11-21-15-10-18-9-14(19-15)20-6-4-17-5-7-20/h1-3,8-10,17H,4-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWGGOVOEWHPMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=CC(=N2)OCC3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197369 | |
Record name | CP-809101 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479683-64-2 | |
Record name | 2-[(3-Chlorophenyl)methoxy]-6-(1-piperazinyl)pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=479683-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CP-809101 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479683642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CP-809101 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CP-809101 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2EXW95647 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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